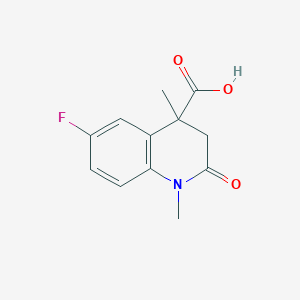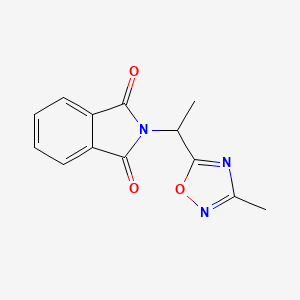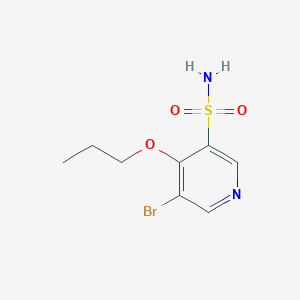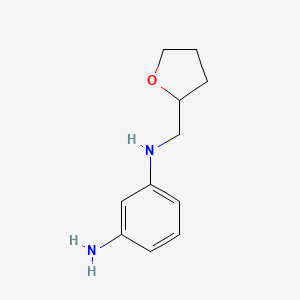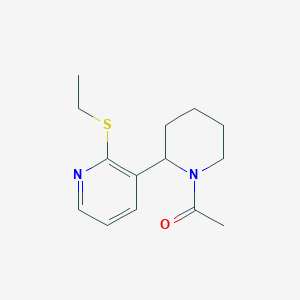
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H5BrClN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with bromine and hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Oxidation: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-amine.
Applications De Recherche Scientifique
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine
- 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the phenyl ring enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
1269291-97-5 |
|---|---|
Formule moléculaire |
C10H5BrClN3 |
Poids moléculaire |
282.52 g/mol |
Nom IUPAC |
5-bromo-1-(3-chlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-3-1-2-8(12)4-9/h1-4,6H |
Clé InChI |
QRLYSVJCOHITPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)
